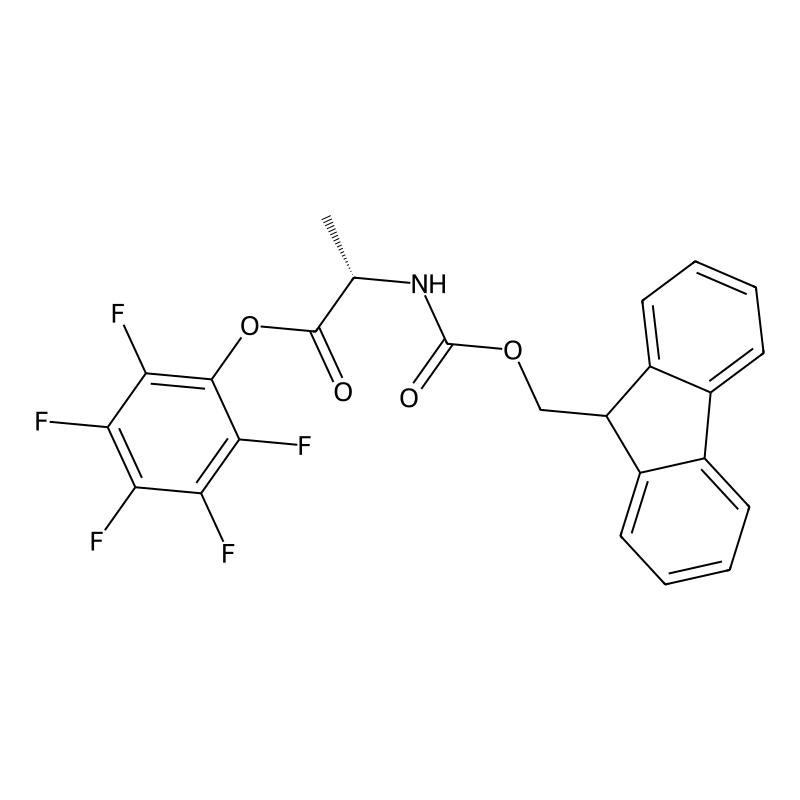

Fmoc-Ala-OPfp

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Fmoc-Ala-OPfp (N-α-Fmoc-L-alanine pentafluorophenyl ester) is a pre-activated, highly stable building block utilized in solid-phase peptide synthesis (SPPS) and solution-phase amidation. As a pentafluorophenyl (OPfp) active ester, it bypasses the need for in situ coupling reagents such as DIC, HBTU, or HATU, streamlining automated and manual synthesis workflows. The compound presents as a white to beige powder with a melting point of 170–185 °C and high optical purity ([α]20/D = -20 ± 2°). From a procurement perspective, Fmoc-Ala-OPfp is prioritized when processability, long-term solution stability, and strict avoidance of base-catalyzed side reactions are critical for manufacturing high-purity peptide therapeutics and complex bioconjugates .

Research Fit

Substituting Fmoc-Ala-OPfp with the generic free acid (Fmoc-Ala-OH) requires the addition of exogenous coupling reagents and tertiary bases (e.g., DIPEA), which introduces significant risks of racemization, premature Fmoc deprotection, and complex post-reaction washing steps to remove urea byproducts. While other active esters like N-hydroxysuccinimide (OSu) or p-nitrophenyl (ONp) esters exist, they fail to match the dual performance profile of OPfp esters. OSu esters are distinctly more prone to hydrolysis in aqueous or ambient conditions, and ONp esters exhibit sluggish coupling kinetics. Consequently, replacing Fmoc-Ala-OPfp with these alternatives compromises coupling efficiency in long or sterically hindered sequences and reduces the overall yield of the full-length target peptide .

Substitution Risk

Elimination of Base-Catalyzed Racemization

Traditional peptide coupling utilizes Fmoc-Ala-OH activated in situ by reagents like HBTU or HATU in the presence of a tertiary base (DIPEA). This basic environment promotes the formation of an oxazolone intermediate, leading to measurable epimerization. In contrast, Fmoc-Ala-OPfp reacts directly with free amines without any added base. Comparative synthesis data demonstrates that OPfp-mediated coupling results in almost negligible epimerization, whereas HBTU/DIPEA activation can cause significant enantiomerization, particularly during prolonged coupling cycles.

| Evidence Dimension | Requirement for tertiary base and resulting epimerization risk |

| Target Compound Data | Fmoc-Ala-OPfp requires 0 equivalents of added base, yielding negligible racemization. |

| Comparator Or Baseline | Fmoc-Ala-OH + HBTU/DIPEA requires highly basic conditions, increasing racemization risk. |

| Quantified Difference | Complete elimination of base-driven epimerization pathways. |

| Conditions | Solid-phase peptide synthesis (SPPS) in DMF. |

Procuring the OPfp ester is critical for synthesizing stereopure peptide therapeutics where base-catalyzed racemization would otherwise lead to inseparable diastereomeric impurities.

Superior Hydrolytic Stability vs. NHS Esters

When selecting an active ester for solution-phase bioconjugation or prolonged SPPS, hydrolytic stability is a primary determinant of yield. Studies comparing pentafluorophenyl (PFP) esters to N-hydroxysuccinimidyl (NHS/OSu) esters demonstrate that PFP esters possess superior bench and aqueous stability. While NHS esters exhibit a hydrolysis half-life of merely 4 to 5 hours at pH 7.0 (dropping to minutes at higher pH), PFP esters remain highly stable to hydrolysis in aqueous-organic mixtures, yet they paradoxically maintain higher reactivity toward nucleophilic aminolysis [1].

| Evidence Dimension | Hydrolytic stability and aminolysis reactivity |

| Target Compound Data | OPfp esters exhibit high resistance to hydrolysis while maintaining quantitative reactivity with amines. |

| Comparator Or Baseline | OSu (NHS) esters exhibit rapid hydrolysis (t1/2 = 4-5 hours at pH 7.0) and lower relative aminolysis rates. |

| Quantified Difference | Significantly extended aqueous/bench stability for OPfp compared to OSu esters. |

| Conditions | Aqueous/organic solvent mixtures and standard bench storage. |

Buyers should prioritize OPfp over OSu esters for complex syntheses requiring long reaction times or aqueous conditions, minimizing reagent degradation and waste.

Chemoselective N-Acylation

In the synthesis of complex peptides containing unprotected serine or threonine residues, highly activated species (such as symmetric anhydrides or acid chlorides) frequently cause undesired O-acylation. Fmoc-Ala-OPfp demonstrates extreme chemoselectivity toward primary amines. Because OPfp esters are highly selective, their use does not cause the acylation of unprotected hydroxyl groups. This eliminates the need for extensive side-chain protection strategies for certain residues, streamlining the synthetic route compared to using hyper-activated free acid methods .

| Evidence Dimension | Selectivity for N-acylation over O-acylation |

| Target Compound Data | Fmoc-Ala-OPfp yields exclusive N-acylation with no reaction at unprotected Ser/Thr hydroxyls. |

| Comparator Or Baseline | Highly activated intermediates (acid chlorides, anhydrides) result in measurable O-acylation byproducts. |

| Quantified Difference | Complete suppression of O-acylation side reactions. |

| Conditions | Coupling in the presence of unprotected hydroxyl-containing amino acids. |

Utilizing this specific ester allows process chemists to reduce the number of protecting groups required, lowering raw material costs and simplifying deprotection steps.

Real-Time Colorimetric Monitoring

A unique processability advantage of Fmoc-Ala-OPfp is its compatibility with real-time colorimetric monitoring using bromophenol blue. Because the OPfp coupling does not require a massive excess of base, the dye can form a blue ion-pair with the basic free amines on the solid support. As the Fmoc-Ala-OPfp consumes the amines to form the amide bond, the color fades to pale yellow. This visual or spectrophotometric tracking is impossible with standard HBTU/DIPEA protocols, which mask the indicator due to the high background basicity .

| Evidence Dimension | Capability for real-time amine consumption monitoring |

| Target Compound Data | Fmoc-Ala-OPfp allows clear blue-to-yellow transition indicating reaction completion. |

| Comparator Or Baseline | Standard base-mediated coupling (Fmoc-Ala-OH + HATU/DIPEA) prevents indicator use due to constant basicity. |

| Quantified Difference | Enables 100% real-time tracking of coupling efficiency without taking resin aliquots. |

| Conditions | SPPS in DMF with bromophenol blue indicator. |

Real-time monitoring prevents incomplete couplings and eliminates the need for time-consuming manual Kaiser tests, drastically improving automated manufacturing throughput.

High-Purity Solid-Phase Peptide Synthesis

Fmoc-Ala-OPfp is the optimal choice for synthesizing long or difficult peptide sequences where base-catalyzed racemization must be avoided. Its stability in DMF makes it ideal for automated synthesizers utilizing long, slow coupling cycles without the degradation seen with in situ activation reagents .

SPOT Synthesis and High-Throughput Microarrays

Due to its compatibility with bromophenol blue monitoring and lack of insoluble urea byproducts, this compound is perfectly suited for the parallel synthesis of peptide arrays on cellulose membranes, where coupling efficiency must be tracked visually across thousands of spots simultaneously .

Peptide Synthesis with Unprotected Hydroxyls

In workflows aiming to minimize protecting group complexity, Fmoc-Ala-OPfp is utilized to selectively acylate amines without causing side reactions on unprotected serine or threonine residues, streamlining downstream purification and reducing raw material costs .

Solution-Phase Bioconjugation

Leveraging its superior hydrolytic stability compared to NHS esters, Fmoc-Ala-OPfp is highly effective for solution-phase amidation in mixed aqueous/organic systems, ensuring high yields of bioconjugates without rapid reagent degradation [1].

Application Fit Matrix

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Explore Compound Types